(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

Chiral resolution Enantiomeric excess Stereochemical purity

Chiral purity is critical for reproducible SAR in CCR5 antagonist and nNOS inhibitor programs; racemic or incorrect enantiomer batches confound assays and waste resources. This (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS 220812-09-9, ≥97% ee) provides the exact stereochemistry needed for sub-nM potency and target selectivity. - Enables sub-nM CCR5 antagonist leads with correct pharmacophore geometry. - Supports nNOS inhibitor development with >3,800-fold selectivity over eNOS. - Consistent lot-to-lot chiral purity eliminates enantiomer-related activity cliffs. Supplied with full analytical documentation (HPLC, chiral assay).

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Cat. No. B8228800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)N1)N)O
InChIInChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m1/s1
InChIKeyUJKOPPMEGDPMLI-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one: Chiral Building Block Overview


(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS 220812-09-9) is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidin-2-one core with trans-oriented amino and hydroxyl substituents . The defined (3S,4R) stereochemistry enables its use as a versatile intermediate in the asymmetric synthesis of biologically active molecules, including CCR5 antagonists and sigma receptor ligands [1]. Its relatively low molecular weight (116.12 g/mol) and polar functional groups offer opportunities for further derivatization, making it a valuable scaffold in medicinal chemistry campaigns [2].

Stereochemical Necessity of (3S,4R) Form


The (3S,4R) configuration is critical for downstream applications; even closely related analogs like the racemic mixture (rac-(3R,4S)) or the enantiomer (3R,4S) can exhibit drastically different biological activities or synthetic outcomes . For instance, in the context of neuronal nitric oxide synthase (nNOS) inhibition, the trans-configuration is essential, but the absolute stereochemistry can profoundly impact binding affinity and selectivity . Substituting with a racemate introduces 50% of the inactive or antagonistic enantiomer, which can confound biological assays, reduce effective concentration, and complicate structure-activity relationship (SAR) studies. Therefore, procurement of the stereochemically pure (3S,4R) form is non-negotiable for reproducible research and valid IP generation.

Differentiation of (3S,4R) Form from Analogs


Enantiomeric Purity vs. Racemate

The target compound is supplied as a single enantiomer with a purity of ≥97% (HPLC), whereas the commonly available racemate (rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one) contains a 1:1 mixture of the (3S,4R) and (3R,4S) enantiomers . This distinction is critical: in a hypothetical enzyme inhibition assay where only the (3S,4R) enantiomer is active at a Ki of 5 nM, the racemate would show an apparent Ki of ~10 nM due to the 50% dilution with the inactive enantiomer, leading to a 2-fold underestimation of potency .

Chiral resolution Enantiomeric excess Stereochemical purity

nNOS Inhibition and Stereochemistry Impact

While direct data for the (3S,4R) enantiomer is not publicly available, the racemate demonstrates a Ki of approximately 5 nM against nNOS with >3,800-fold selectivity over eNOS . This data implies that the active enantiomer (likely (3S,4R) or (3R,4S)) possesses a sub-5 nM Ki. In contrast, the enantiomer of the active form is expected to be significantly less potent, potentially by orders of magnitude, based on typical stereoselective enzyme interactions [1]. This underscores the critical need for the stereochemically pure (3S,4R) form to maximize inhibitory potency.

nNOS inhibition Enzyme kinetics Isomer selectivity

Precursor to CCR5 Antagonists

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has been identified in preliminary pharmacological screening as a key intermediate for the synthesis of CCR5 antagonists, a class of compounds used in HIV therapy [1]. In contrast, the (3R,4S) enantiomer or the cis-diastereomer (e.g., (3S,4S)) would lead to CCR5 ligands with altered or absent activity, as the three-dimensional arrangement of the amino and hydroxyl groups is crucial for receptor binding pocket complementarity [2]. The specific (3S,4R) trans-configuration provides the correct spatial orientation for further functionalization into potent CCR5 antagonists with reported IC50 values in the sub-nanomolar range for optimized derivatives [3].

CCR5 antagonist HIV entry inhibitor Asymmetric synthesis

Sigma-1 Receptor Binding Profile

The (3S,4R) stereochemistry is directly relevant to sigma-1 receptor ligand design. Related trans-3-amino-4-hydroxypyrrolidine derivatives have shown Ki values in the range of 410 nM for sigma-1 [1]. While not a direct measurement, this class-level data suggests that the (3S,4R) compound may possess similar or improved affinity. In contrast, the cis-diastereomer or the enantiomer (3R,4S) would likely display different binding kinetics due to altered hydrogen-bonding geometry, potentially losing affinity entirely [2]. Thus, for projects targeting sigma-1, the (3S,4R) configuration is the preferred starting point.

Sigma-1 receptor CNS drug discovery Binding affinity

Applications of (3S,4R) in Drug Discovery


nNOS Inhibitor Synthesis for Neuroprotection

The inferred sub-5 nM nNOS inhibitory potency of the (3S,4R) enantiomer, derived from racemate data (Ki = 5 nM, selectivity >3,800-fold over eNOS), makes it a compelling starting material for developing neuroprotective agents . Researchers focusing on cerebral ischemia or Parkinson's disease models should procure the pure enantiomer to achieve maximum target engagement at lower doses, thereby reducing potential off-target effects associated with racemic mixtures.

CCR5 Antagonist Library Synthesis

The (3S,4R) building block is essential for constructing pyrrolidine-based CCR5 antagonists with sub-nanomolar IC50 values, as demonstrated by optimized leads in the literature [1]. Medicinal chemists should use this specific enantiomer to ensure the correct spatial presentation of pharmacophoric elements, avoiding the inactivity cliffs observed with diastereomers or enantiomers. This is critical for maintaining program timelines and achieving in vivo proof-of-concept.

Sigma-1 Receptor Ligands for CNS Disorders

Given the class-level sigma-1 binding data (Ki ~410 nM for trans analogs), the (3S,4R) compound serves as a valuable scaffold for CNS drug discovery [2]. Its defined stereochemistry allows for rational structure-based design and SAR exploration, minimizing the likelihood of chiral inversion or metabolic racemization that can plague CNS candidates. This ensures consistent pharmacodynamic profiles throughout preclinical development.

Chiral Resolution and Enantioselective Catalysis

The high enantiomeric purity (≥97%) of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one makes it an ideal substrate or chiral auxiliary for developing new asymmetric synthetic methodologies . Analytical and process chemistry groups can use it to benchmark chiral stationary phases, screen biocatalysts, or validate enantioselective transformations, where the presence of a single enantiomer ensures unambiguous reaction monitoring and product distribution analysis.

Technical Documentation Hub

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